Acide glyoxylique monohydraté

Vue d'ensemble

Description

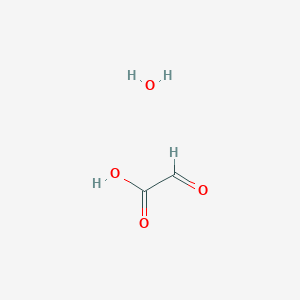

Glyoxylic acid monohydrate, also known as oxoacetic acid monohydrate, is an organic compound with the chemical formula C2H2O3·H2O. It is a colorless solid that occurs naturally and is useful industrially. Glyoxylic acid is one of the C2 carboxylic acids, alongside acetic acid, glycolic acid, and oxalic acid . The compound is characterized by the presence of both an aldehyde and a carboxylic acid functional group, making it a versatile reagent in organic synthesis .

Applications De Recherche Scientifique

Pharmaceutical Applications

Glyoxylic acid monohydrate serves as a crucial intermediate in the synthesis of various pharmaceuticals:

- Amino Acids and Antibiotics : It is utilized in the production of D(-) Alpha Phenylglycine, mandelic acid, and broadspectrum antibiotics like amoxicillin. These compounds are vital in treating bacterial infections and other medical conditions .

- Synthesis of Heterocycles : The compound is involved in reactions that yield heterocycles, which are essential in many drug formulations .

Case Study: Synthesis of 5-(4-Hydroxyphenyl)hydantoin

A study demonstrated the reaction of glyoxylic acid with phenol under specific conditions to synthesize 5-(4-hydroxyphenyl)hydantoin efficiently. This compound has potential therapeutic applications due to its biological activity .

Agrochemical Applications

Glyoxylic acid monohydrate plays a significant role in agrochemicals:

- Herbicides and Pesticides : It is used as an intermediate for various herbicides and pesticides, enhancing agricultural productivity by controlling pests effectively .

- Fungicides : Derivatives of glyoxylic acid have been developed as a new class of fungicides targeting oomycetes, such as those causing late blight in potatoes. These compounds exhibit protective and curative properties .

Cosmetic Applications

In the cosmetics industry, glyoxylic acid monohydrate is valued for its skin benefits:

- Allantoin Production : It is used to produce allantoin, which promotes skin healing and hydration. Allantoin is widely incorporated into personal care products for its soothing properties .

- Hair Treatments : The compound acts as a neutralizing agent in hair straightening products, contributing to smoother hair textures .

Flavor and Fragrance Industry

Glyoxylic acid monohydrate is a key ingredient in producing various flavoring agents:

- Vanillin Synthesis : It serves as an intermediate in synthesizing vanillin and ethyl vanillin, both widely used flavoring agents in food products .

Industrial Applications

Beyond pharmaceuticals and cosmetics, glyoxylic acid monohydrate finds industrial applications:

- Electroless Copper Plating : It can replace formaldehyde as a reducing agent in copper plating processes, improving bath stability while mitigating health risks associated with formaldehyde fumes .

- Water Treatment Agents : The compound is involved in manufacturing water treatment agents like 2-Hydroxyphosphonocarboxylic Acid (HPAA), which are essential for maintaining water quality .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Intermediates for antibiotics and amino acids |

| Agrochemicals | Herbicides, pesticides, fungicides |

| Cosmetics | Allantoin production, hair straightening agents |

| Flavor & Fragrance | Synthesis of vanillin and ethyl vanillin |

| Industrial | Electroless copper plating, water treatment agents |

Mécanisme D'action

Target of Action

Glyoxylic acid primarily targets enzymes such as Malate synthase G and Isocitrate lyase . These enzymes play crucial roles in the glyoxylate cycle and the tricarboxylic acid cycle, which are essential for energy production and growth in organisms .

Mode of Action

Glyoxylic acid interacts with its targets by participating in enzymatic reactions. For instance, it catalyzes the reversible formation of succinate and glyoxylate from isocitrate, a key step of the glyoxylate cycle . This cycle operates as an anaplerotic route for replenishing the tricarboxylic acid cycle during growth on fatty acid substrates .

Biochemical Pathways

Glyoxylic acid is involved in several biochemical pathways. It plays a significant role in the Glycine and Serine Metabolism and Alanine Metabolism . It also contributes to the glyoxylate cycle , which bypasses the decarboxylation steps of the citric acid cycle, allowing organisms to grow on acetate or fatty acids .

Pharmacokinetics

It’s known that the compound exists in solution at neutral ph as glyoxylate, the conjugate base of glyoxylic acid .

Result of Action

The action of glyoxylic acid leads to various molecular and cellular effects. For instance, it participates in the production of pharmaceuticals such as β-lactam antibiotics (methicillin, oxacillin, and nafcillin), anti-inflammatory agents (allantoin), and antihypertensive agents (atenolol) .

Action Environment

The action of glyoxylic acid can be influenced by environmental factors. For example, in the presence of water, the carbonyl group of glyoxylic acid rapidly converts to a geminal diol, described as the "monohydrate" . This conversion can affect the compound’s stability and efficacy.

Analyse Biochimique

Biochemical Properties

Glyoxylic acid monohydrate is involved in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a byproduct of the amidation process in the biosynthesis of several amidated peptides . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

The effects of glyoxylic acid monohydrate on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, glyoxylate molecules can be oxidized into oxalate, increasing its concentration and causing hyperoxaluria .

Molecular Mechanism

At the molecular level, glyoxylic acid monohydrate exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanism of action depends on the biochemical context and the specific biomolecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glyoxylic acid monohydrate can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies . For example, the water molecule present in the monohydrate cannot be removed under reduced pressure or by treatment with dehydrating agents .

Metabolic Pathways

Glyoxylic acid monohydrate is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it is a byproduct of the amidation process in the biosynthesis of several amidated peptides .

Transport and Distribution

The transport and distribution of glyoxylic acid monohydrate within cells and tissues depend on various factors, including any transporters or binding proteins it interacts with

Subcellular Localization

The subcellular localization of glyoxylic acid monohydrate and its effects on activity or function are complex and depend on various factors. These could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Glyoxylic acid can be synthesized through various methods:

From Glyoxal: Glyoxylic acid is commonly prepared from aqueous solutions of glyoxal using catalytic, electrochemical, and enzymatic methods.

Ozonolysis of Maleic Acid: Another method involves the ozonolysis of maleic acid in solution.

From Glycolic Acid: Glycolic acid can be oxidized in the presence of glycolate oxidase to produce glyoxylic acid.

From Oxalic Acid: Glyoxylic acid can also be synthesized from oxalic acid using lead dioxide cathodes in a sulfuric acid electrolyte.

Industrial Production Methods: Industrial production of glyoxylic acid often involves the oxidation of glyoxal with nitric acid, although this reaction is highly exothermic and prone to thermal runaway . Another industrial method includes the use of cation or anion exchange resins at elevated temperatures to isolate glyoxylic acid from the products of synthesis .

Analyse Des Réactions Chimiques

Glyoxylic acid undergoes various types of chemical reactions due to its bifunctional nature:

Oxidation: Glyoxylic acid can be oxidized to oxalic acid using strong oxidizing agents like nitric acid.

Reduction: It can be reduced to glycolic acid using reducing agents such as sodium borohydride.

Condensation Reactions: Glyoxylic acid condenses with urea and 1,2-diaminobenzene to form heterocycles.

Photochemical Oxidation: In the presence of water and sunlight, glyoxylic acid can undergo photochemical oxidation, leading to various carboxylic acid and aldehyde products.

Common reagents used in these reactions include nitric acid, sodium borohydride, and various catalysts for oxidation and reduction reactions. Major products formed from these reactions include oxalic acid, glycolic acid, and various heterocyclic compounds .

Comparaison Avec Des Composés Similaires

Glyoxylic acid is unique among C2 carboxylic acids due to its bifunctional nature, possessing both an aldehyde and a carboxylic acid group. Similar compounds include:

Formic Acid: A simpler carboxylic acid with only one carbon atom.

Acetic Acid: A two-carbon carboxylic acid without an aldehyde group.

Glycolic Acid: A two-carbon hydroxy acid.

Oxalic Acid: A two-carbon dicarboxylic acid.

Glyoxylic acid’s uniqueness lies in its ability to participate in a wide range of chemical reactions due to its bifunctional nature, making it a versatile reagent in organic synthesis .

Activité Biologique

Glyoxylic acid monohydrate, a derivative of glyoxylic acid, is an organic compound with the molecular formula C₂H₄O₄·H₂O. It is recognized for its diverse biological activities and applications in various fields, including biochemistry, pharmaceuticals, and environmental science. This article delves into its biological activity, highlighting its metabolic pathways, therapeutic potential, and implications in various health conditions.

1. Metabolic Role and Pathways

Glyoxylic acid plays a crucial role in several metabolic pathways across different organisms:

- In Humans : Glyoxylic acid is produced through the oxidation of glycolate in peroxisomes or the catabolism of hydroxyproline in mitochondria. It can be further converted into glycine or oxalate, depending on the metabolic route taken . The disruption of glyoxylate metabolism is linked to hyperoxaluria, a condition that can lead to kidney stones due to increased oxalate levels in urine .

- In Plants : Glyoxylic acid is an intermediate in the glyoxylate cycle and photorespiration. It aids in converting fatty acids into carbohydrates and plays a role in plant defense mechanisms against pathogens .

2.1 Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of glyoxylic acid monohydrate, particularly against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). Research indicates that derivatives of glyoxylic acid monohydrate exhibit potent antimycobacterial activity with minimum inhibitory concentrations (MICs) as low as ≤0.25 μM . The mechanism involves inhibition of the InhA enzyme, crucial for mycobacterial fatty acid synthesis.

2.2 Cytotoxicity and Safety Profile

The safety profile of glyoxylic acid monohydrate has been assessed through cytotoxicity assays. Compounds derived from it demonstrated low toxicity with no significant hemolysis at concentrations up to 125 μM, suggesting a favorable safety profile for potential therapeutic applications .

2.3 Skin Sensitization and Irritation

Glyoxylic acid monohydrate has shown potential skin sensitization effects based on various studies. While it is not classified as a skin irritant under specific conditions, it can cause serious eye damage upon contact . This necessitates careful handling in industrial applications.

3.1 Glyoxylate Pathway Disruption and Nephrolithiasis

A notable case study involves patients with genetic mutations affecting glyoxylate metabolism leading to hyperoxaluria and subsequent nephrolithiasis (kidney stones). The study highlights how disruptions in the HOGA1 gene result in elevated oxalate levels due to impaired conversion pathways, emphasizing the clinical significance of glyoxylate metabolism .

3.2 Antimycobacterial Drug Development

Another significant study explored the use of glyoxylic acid monohydrate as a linker in drug development for tuberculosis treatment. The incorporation of glyoxylic acid into drug scaffolds improved their efficacy against resistant strains of Mtb while maintaining low toxicity profiles . This approach demonstrates the potential for innovative therapeutic strategies utilizing glyoxylic acid derivatives.

4. Research Findings Summary Table

5. Conclusion

Glyoxylic acid monohydrate exhibits significant biological activity with implications in human health, particularly concerning metabolic pathways and antimicrobial properties. Its role in nephrolithiasis highlights the importance of understanding glyoxylate metabolism in clinical settings. Furthermore, its potential as a drug development scaffold opens avenues for innovative treatments against resistant bacterial strains.

The ongoing research into its biological activities underscores its relevance across multiple disciplines, from biochemistry to pharmacology and environmental science.

Propriétés

IUPAC Name |

oxaldehydic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOYVEVEDVVKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575892 | |

| Record name | Oxoacetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-96-2 | |

| Record name | Oxoacetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dihydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.